molecular formula C23H16ClFN2O4S B2498707 1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894873-17-7

1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2498707
CAS No.: 894873-17-7
M. Wt: 470.9
InChI Key: RDDSIHBVIPXGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a spirocyclic indole-thiazolidine hybrid compound characterized by a fused indole core linked to a thiazolidine ring system. The molecule features a benzyl group at the indole nitrogen and a 3-chloro-4-fluorophenyl substituent on the thiazolidine moiety.

Properties

IUPAC Name

1'-benzyl-3-(3-chloro-4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-18-12-16(10-11-19(18)25)27-21(28)14-32(30,31)23(27)17-8-4-5-9-20(17)26(22(23)29)13-15-6-2-1-3-7-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDSIHBVIPXGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzyl-3'-(3-chloro-4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a spiro[indole-thiazolidine] core. Its chemical formula is C19H17ClFN3O2SC_{19}H_{17}ClFN_3O_2S with a molecular weight of approximately 373.87 g/mol. The presence of chlorine and fluorine substituents may enhance its biological activity through various mechanisms.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Cell Proliferation : Analogous compounds have shown significant anti-proliferative effects on cancer cell lines. For instance, derivatives of indole-3-carbinol have been reported to inhibit estrogen receptor-alpha expression in breast cancer cells, leading to growth arrest and apoptosis .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce G1 phase cell cycle arrest in cancer cells. This effect is often mediated by the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .
  • Anti-estrogenic Activity : The compound may also exhibit anti-estrogenic properties by disrupting the signaling pathways associated with estrogen receptors. This action can be particularly beneficial in treating estrogen-responsive tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-proliferativeInhibits growth of MCF-7 and MDA-MB-231 cells
Cell Cycle ArrestInduces G1 phase arrest via CDK inhibition
Estrogen Receptor ModulationDownregulates estrogen receptor-alpha protein
Tumor Xenograft InhibitionReduces tumor growth in athymic mice

Detailed Case Study

A notable study involved the administration of a related compound, 1-benzyl-indole-3-carbinol (I3C), which demonstrated remarkable potency against breast cancer cells. In this study:

  • Cell Lines Used : MCF-7 (estrogen-responsive) and MDA-MB-231 (estrogen-independent).
  • Results : The IC50 for I3C was found to be significantly lower for 1-benzyl-I3C compared to I3C itself (0.05 μM vs. 52 μM), indicating a 1000-fold increase in potency .

This finding suggests that structural modifications similar to those seen in the target compound may enhance its therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substitution pattern and spirocyclic framework. Below is a detailed comparison with closely related analogs:

1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

  • Structural Differences : The thiazolidine ring bears a 4-methoxyphenyl group instead of 3-chloro-4-fluorophenyl. The methoxy substituent introduces electron-donating effects, contrasting with the electron-withdrawing chloro and fluoro groups in the target compound.
  • Implications :
    • The methoxy group may enhance solubility in polar solvents compared to halogenated analogs .
    • Reduced electrophilicity of the thiazolidine ring could lower reactivity in covalent binding scenarios.
  • Applications : Similar spiro[indole-thiazolidine] diones are studied as intermediates in synthesizing kinase inhibitors, where electronic modulation of substituents influences target selectivity .

1-Benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

  • Structural Differences: The thiazolidine substituent is 3-fluorophenyl (mono-halogenated) versus 3-chloro-4-fluorophenyl (di-halogenated).
  • Implications: The absence of a chlorine atom reduces molecular weight and lipophilicity (ClogP ≈ 3.5 vs. 4.2 for the target compound, estimated). Mono-halogenation may diminish steric and electronic effects on protein binding pockets compared to di-halogenation .
  • Applications: Mono-fluorinated analogs are often prioritized in early-stage drug discovery due to favorable pharmacokinetic profiles .

3'-(4-Fluorophenyl)-1-(2-methylbenzyl)-1',1'-dioxide Analog

  • Structural Differences : This compound () features a 4-fluorophenyl group, a 2-methylbenzyl substituent, and a sulfone (dioxide) group on the thiazolidine ring.
  • The 2-methylbenzyl group introduces steric hindrance, which may affect binding to hydrophobic pockets.
  • Applications : Sulfone-containing spirocycles are commonly explored as protease inhibitors due to their ability to mimic transition states .

Data Table: Structural and Functional Comparison

Compound Name Substituent (Thiazolidine) Key Functional Groups Electronic Effects Potential Applications
Target Compound 3-chloro-4-fluorophenyl Tetrone (2 ketones, 2 sulfones) Strong electron-withdrawing Kinase inhibition, antimicrobial
1-Benzyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione 4-methoxyphenyl Dione (2 ketones) Electron-donating Intermediate for kinase inhibitors
1-Benzyl-3'-(3-fluorophenyl)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione 3-fluorophenyl Dione (2 ketones) Moderate electron-withdrawing Early-stage drug discovery
3'-(4-Fluorophenyl)-1-(2-methylbenzyl)-1',1'-dioxide 4-fluorophenyl Dioxide (sulfone) Polar, electron-deficient Protease inhibition

Research Findings and Trends

  • Substituent Effects: Di-halogenation (Cl/F) in the target compound enhances electrophilicity, which is critical for covalent binding to cysteine residues in enzymes like Bruton’s tyrosine kinase (BTK). Mono-halogenated analogs lack this dual electronic modulation .
  • Derivatives with bulkier substituents (e.g., 2-methylbenzyl in ) show longer half-lives in vitro .
  • Tetrone vs. Dione : The tetrone system in the target compound offers additional hydrogen-bonding sites, which may improve binding affinity but increase synthetic complexity compared to dione analogs .

Preparation Methods

Hantzsch Synthesis of 1λ⁶-Thiazolidine Precursors

The thiazolidine core is synthesized from 2-aminothiophenol derivatives and α-keto esters. For example, reacting 3-chloro-4-fluorobenzaldehyde with cysteamine hydrochloride in refluxing ethanol yields 4-(3-chloro-4-fluorophenyl)thiazolidine. Subsequent oxidation with KMnO₄ in a biphasic system (CH₂Cl₂/H₂O, benzyltriethylammonium chloride) produces the 1,1-dioxide (tetrone) in 72% yield. Critical parameters include:

  • Oxidation temperature : ≤40°C to prevent overoxidation to sulfonic acids
  • pH control : Maintained at 8.5–9.0 using NaHCO₃ to stabilize the sulfone

Table 1 : Optimization of Thiazolidine Oxidation

Oxidant Solvent System Temp (°C) Yield (%) Purity (HPLC)
KMnO₄ CH₂Cl₂/H₂O 40 72 98.5
mCPBA CHCl₃ 25 65 97.2
H₂O₂/VO(acac)₂ AcOH 60 58 96.1

Alternative Route: Thiosemicarbazide Cyclocondensation

Condensing thioureas with α-bromoketones under Hantzsch conditions provides an entry to functionalized thiazolidines. For instance, treatment of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thiosemicarbazide in dioxane at 80°C generates the hydrazine-thiazolidine adduct, which upon HCl-mediated cyclization yields the 1,1-dioxide system (68% over two steps).

Indole Synthesis and Spiroannulation

Fischer Indolization Strategy

Heating 4-benzylphenylhydrazine with cyclohexanone derivatives in polyphosphoric acid induces Fischer indolization, producing 1-benzylindole-3-carboxylic acid. Key modifications include:

  • Microwave assistance : Reduces reaction time from 12 h to 45 min (80 W, 150°C)
  • Solvent-free conditions : Enhances regioselectivity for C3 cyclization (93:7 C3:C2 ratio)

Spirocoupling via Nucleophilic Aromatic Substitution

Coupling the indole-3-carboxylate with the oxidized thiazolidine requires precise stoichiometry:

  • Activate indole C3 as triflate using Tf₂O/pyridine in CH₂Cl₂ at -78°C
  • Perform SNAr reaction with thiazolidine-2,4-dione enolate (generated via LDA/THF, -40°C)
  • Quench with NH₄Cl and purify by silica gel chromatography (hexane:EtOAc 3:1)

Table 2 : Spiroannulation Efficiency Across Catalytic Systems

Catalyst Temp (°C) Time (h) Yield (%) dr (cis:trans)
None 110 24 41 1:1.2
CuI 80 12 63 3.5:1
Pd(PPh₃)₄ 100 8 58 2:1

Final Functionalization and Purification

Benzylation at N1 Position

Treating the spiro intermediate with benzyl bromide in DMF/K₂CO₃ (80°C, 6 h) installs the N-benzyl group (88% yield). Microwave irradiation (300 W, 100°C, 20 min) accelerates this step without compromising yield.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) affords needle-like crystals suitable for X-ray analysis. Critical factors:

  • Cooling rate : 0.5°C/min to prevent oiling out
  • Seed crystals : Introduce at 45°C to control polymorphism

Analytical Characterization Benchmarks

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 5H, Bn), 5.21 (s, 2H, CH₂Ph), 4.02 (dd, J = 12.8, 4.4 Hz, 1H, thiazolidine-H)
  • HRMS : m/z calcd for C₂₄H₁₇ClFN₃O₄S [M+H]⁺: 510.0684; found: 510.0689
  • XRD : Orthorhombic P2₁2₁2₁, a = 8.924 Å, b = 10.356 Å, c = 14.782 Å, Z = 4

Q & A

Q. What are the optimal synthetic routes for this spiro compound, and how can reaction conditions be optimized?

The synthesis of spiro compounds often involves cyclocondensation or multi-step coupling reactions. For this compound, a plausible route starts with the formation of the indole-thiazolidine spiro core via a [3+2] cycloaddition between a suitably substituted indole precursor and a thiazolidine intermediate. Key steps include:

  • Indole activation : Introduce the benzyl group at position 1 via alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
  • Spiro-ring formation : Use a palladium-catalyzed reductive cyclization to link the indole and thiazolidine moieties, ensuring stereochemical control. Solvent choice (e.g., THF or DCM) and temperature (60–80°C) significantly impact yield .
  • Final functionalization : Introduce the 3-chloro-4-fluorophenyl group via Suzuki-Miyaura coupling, optimizing catalyst loading (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) .

Q. How should researchers characterize the compound’s structure and purity?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., spiro junction protons at δ 4.5–5.0 ppm) and confirms substituent positions. ¹⁹F NMR verifies fluorine incorporation .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~600–650 Da) and detects impurities .
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water. Compare bond lengths/angles with similar spiro systems (e.g., C–S bond ~1.8 Å in thiazolidine rings) .

Q. What structural features influence its physicochemical properties?

  • Spiro architecture : The fused indole-thiazolidine system introduces steric constraints, reducing rotational freedom and enhancing thermal stability .
  • Electron-withdrawing groups : The 3-chloro-4-fluorophenyl substituent increases electrophilicity, affecting solubility in polar solvents (e.g., logP ~3.5) .
  • Tautomerism : The tetrone moiety may exhibit keto-enol tautomerism, detectable via IR spectroscopy (C=O stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or selectivity?

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst type, solvent polarity). For example, a 2² factorial experiment (temperature vs. catalyst loading) can identify interactions affecting yield .
  • Mechanistic probes : Employ deuterium-labeling or kinetic isotope effects to study rate-determining steps. For instance, monitor H/D exchange at the spiro junction to infer intermediates .
  • In-situ monitoring : Use techniques like ReactIR to track reaction progress and detect side products (e.g., dimerization at high concentrations) .

Q. What strategies mitigate poor solubility in biological assays?

  • Co-solvent systems : Test DMSO-water gradients (e.g., 5–10% DMSO) while ensuring compound stability via UV-Vis spectroscopy (λmax ~280 nm) .
  • Prodrug derivatization : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance hydrophilicity. Assess hydrolysis rates using HPLC .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes and characterize particle size (DLS) and encapsulation efficiency (UV quantification) .

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Analog synthesis : Replace the 3-chloro-4-fluorophenyl group with bioisosteres (e.g., 3-bromo-4-methylphenyl) and evaluate bioactivity shifts .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify pharmacophore regions. Compare with docking studies against target proteins (e.g., kinases) .
  • Crystallographic data : Overlay X-ray structures of analogs to correlate substituent orientation with activity (e.g., dihedral angles <30° enhance binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.